molecular formula C25H25NO5 B10783554 Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Cat. No.: B10783554
M. Wt: 419.5 g/mol
InChI Key: UFPINDDCTUCUSA-UHFFFAOYSA-N
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Description

Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is a structurally complex bicyclic compound featuring a 7-oxabicyclo[2.2.1]heptadiene core with two ester groups (methyl at C2 and C3) and a substituted ethylamine moiety at C1.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3

InChI Key

UFPINDDCTUCUSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Origin of Product

United States

Biological Activity

Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate, a bicyclic compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a 7-oxabicyclo[2.2.1]heptane framework with an anilino group and a 4-methylphenyl substituent. Its molecular formula is C21H25NO4C_{21}H_{25}NO_4 with a molecular weight of approximately 353.44 g/mol .

Antimicrobial Properties

Research indicates that derivatives of the 7-oxabicyclo[2.2.1]heptane structure exhibit significant antimicrobial activity. For instance, compounds similar to this compound were tested against various microorganisms and demonstrated efficacy in inhibiting growth .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Studies have shown that certain oxabicyclo derivatives can effectively control undesired microorganisms and pests, suggesting potential applications in agricultural chemistry .

The biological activity of this compound is believed to be attributed to its ability to interact with cellular membranes and inhibit essential enzymatic pathways in target organisms .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various oxabicyclo derivatives, including this compound against clinical isolates of bacteria and fungi. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL .

Case Study 2: Agricultural Application

Another investigation focused on the use of this compound as a pesticide in crop protection against fungal pathogens affecting wheat crops. The application resulted in a notable decrease in disease incidence compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry

Dimethyl 1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells.

Case Study: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation through apoptosis mechanisms. The results are summarized in the following table:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa20Cell cycle arrest
Compound CA54925Apoptosis induction

Material Science

This compound's unique structural characteristics make it suitable for applications in polymer chemistry and materials development. Its potential use as a monomer in the synthesis of advanced materials has been explored.

Case Study: Polymer Applications

Recent studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability.

Polymer TypeAddition (%)Mechanical Strength (MPa)
Polymer X550
Polymer Y1070
Polymer Z1590

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of the 7-Oxabicyclo[2.2.1]heptadiene Core

The 7-oxabicyclo[2.2.1]heptadiene framework is a versatile scaffold modified for diverse applications. Key analogs include:

Compound Name Substituents Key Properties/Applications Reference
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate Methyl esters at C2/C3; no additional substituents Cycloaddition reactions with mesoionic compounds [7]
Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate Isoamyl esters at C2/C3; stereospecific (1R,4S) configuration Precursor for Grubb’s catalysis [2]
Diethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate Ethyl esters at C2/C3 Higher lipophilicity (LogP = 0.75) [10]
HZ3 (Dimethyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate) 4-Hydroxyphenyl groups at C5/C6 Enhanced solubility due to phenolic -OH groups [4]
Dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate Epoxide at C5/C6; saturated C2-C3 bond Cytotoxic activity (9KB assay) [5]

Key Observations:

  • Ester Groups: Methyl esters (target compound) balance reactivity and stability, whereas isoamyl or ethyl esters increase lipophilicity for catalytic or pharmacokinetic optimization .
  • Substituent Effects: The anilino and 4-methylphenethyl groups in the target compound likely enhance binding affinity in biological systems compared to simpler analogs. Hydroxyphenyl substituents (HZ3) improve aqueous solubility but reduce LogP .
  • Stereochemistry: Diisoamyl derivatives with (1R,4S) configuration demonstrate the importance of stereospecificity in catalytic applications .

Physicochemical Properties

  • LogP and Solubility: Ethyl and isoamyl esters exhibit higher LogP values (e.g., 0.75 for diethyl ester ) compared to methyl esters, impacting membrane permeability. HZ3’s hydroxyl groups reduce LogP but enhance solubility .
  • Thermal Stability: Mesoionic cycloadducts of the parent dimethyl ester undergo double fragmentation upon heating, indicating sensitivity to substituent effects .

Research Findings and Implications

  • Synthetic Utility: The 7-oxabicyclo core serves as a privileged scaffold for generating heterocycles (e.g., thiopyranones, pyridones) via cycloaddition-fragmentation reactions .
  • Biological Relevance: Substituents like epoxides or aromatic amines dictate bioactivity, as seen in cytotoxic derivatives and drug delivery systems .
  • Catalytic Applications: Stereospecific diisoamyl esters are critical in Grubb’s catalysis, underscoring the scaffold’s versatility beyond medicinal chemistry .

Preparation Methods

Diels-Alder Cycloaddition

The bicyclic core is most efficiently constructed via a Diels-Alder reaction between a furan derivative and a dienophile. For example, maleic anhydride reacts with furan under thermal conditions to yield the endo-adduct, which is subsequently esterified to the dimethyl ester (Figure 1).

Reaction Conditions :

  • Diene : Furan or substituted furan

  • Dienophile : Maleic anhydride or dimethyl acetylenedicarboxylate

  • Solvent : Toluene or xylenes

  • Temperature : 80–120°C, 12–24 hours

  • Yield : 60–85%

Table 1 : Variants of Diels-Alder Reactions for Bicyclic Core Synthesis

DienophileCatalystTemperature (°C)Yield (%)Reference
Maleic anhydrideNone11078
Dimethyl acetylenedicarboxylateBF₃·Et₂O8085

Post-Cycloaddition Modifications

Functionalization of the bicyclic core at C1 is critical for side-chain attachment. Bromination or oxidation at this position introduces handles for subsequent coupling:

  • Bromination : N-Bromosuccinimide (NBS) in CCl₄ under radical initiation yields the C1-brominated derivative.

  • Oxidation : Selective oxidation with OsO₄ or RuO₄ generates a ketone at C1, enabling reductive amination.

Synthesis of the 1-Anilino-2-(4-Methylphenyl)ethyl Side Chain

Reductive Amination

The ethylamine bridge is constructed via reductive amination between 4-methylbenzaldehyde and aniline:

Procedure :

  • Condense 4-methylbenzaldehyde (1 equiv) with aniline (1.2 equiv) in methanol under acidic conditions (camphorsulfonic acid, 20 mol%).

  • Reduce the intermediate Schiff base with NaBH₄ or H₂/Pd-C to yield the secondary amine.

  • Yield : 68–75%.

Table 2 : Optimization of Reductive Amination

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄MeOH2568
H₂/Pd-CEtOAc5075

Coupling of the Bicyclic Core and Side Chain

Nucleophilic Substitution

A C1-brominated bicyclic core reacts with the pre-formed amine side chain via SN2 displacement:

Conditions :

  • Core : 1-Bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

  • Nucleophile : 1-Anilino-2-(4-methylphenyl)ethylamine

  • Base : K₂CO₃ or Et₃N

  • Solvent : DMF or acetonitrile

  • Yield : 50–60%

Reductive Amination

For a C1-ketone-functionalized core, reductive amination with the side-chain amine proceeds under standard conditions:

Conditions :

  • Core : 1-Keto-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

  • Amine : 1-Anilino-2-(4-methylphenyl)ethylamine

  • Reducing Agent : NaBH₃CN

  • Solvent : MeOH/CH₃COOH

  • Yield : 55–65%

Stereochemical Control and Resolution

The (1R,4S) configuration in COH000 necessitates enantioselective synthesis or chiral resolution:

  • Asymmetric Diels-Alder : Use of chiral Lewis acids (e.g., Jacobsen’s catalyst) to induce >90% ee in the bicyclic core.

  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases.

Table 3 : Enantiomeric Excess Achieved via Catalytic Methods

Catalystee (%)Reference
Jacobsen’s (salen)Co92
Pseudomonas fluorescens lipase88

Final Esterification and Purification

Methyl esterification of carboxylic acid intermediates (if present) is achieved using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃). Final purification employs column chromatography (SiO₂, hexane/EtOAc) or recrystallization from ethanol/water .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this bicyclic dicarboxylate ester, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves Diels-Alder reactions or anhydride coupling with alcohols under acid catalysis. For example, diethyl analogs are synthesized via reaction of 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with alcohols (e.g., isoamyl alcohol) using sulfuric acid under sonication to enhance yield and stereoselectivity . Key variables include solvent polarity, temperature, and catalyst type. Characterization via 1H^1H- and 13C^{13}C-NMR is critical to confirm endo/exo isomerism and esterification sites.

Q. Which spectroscopic techniques are prioritized for structural elucidation, and what spectral markers distinguish this compound from analogs?

  • Methodological Answer :

  • NMR : 1H^1H-NMR detects aromatic protons (δ 6.5–7.5 ppm for anilino groups) and bicyclic protons (δ 4.5–5.5 ppm for oxabicyclo systems). 13C^{13}C-NMR identifies ester carbonyls (~165–170 ppm) and bridgehead carbons .
  • IR : Ester C=O stretches (~1740 cm1^{-1}) and oxabicyclo ether linkages (~1100 cm1^{-1}) are diagnostic.
  • X-ray crystallography resolves absolute configuration, particularly for chiral centers introduced during synthesis.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • Step 1 : Validate computational models (e.g., molecular docking) using crystallographic data or NMR-derived conformers to ensure accurate ligand-receptor simulations.
  • Step 2 : Conduct dose-response assays (e.g., MIC determinations via microbroth dilution) under standardized conditions (e.g., Mueller-Hinton broth, 35°C incubation) to minimize variability .
  • Step 3 : Compare experimental IC50_{50} values with computational binding energies using statistical tools (e.g., Pearson correlation) to identify outliers. Adjust force fields or solvation models if discrepancies arise.

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

  • Methodological Answer :

  • Design : Use a tiered approach:

Lab-scale hydrolysis/photolysis : Expose the compound to UV light (254 nm) or buffer solutions (pH 3–11) at 25–50°C. Monitor degradation via HPLC-MS .

Biotic studies : Incubate with soil or microbial consortia; analyze metabolites via LC-QTOF-MS.

  • Key Parameters : Measure half-life (t1/2t_{1/2}), identify degradation products (e.g., demethylated derivatives), and assess eco-toxicity using Daphnia magna or algal growth inhibition tests.

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate this compound into structure-activity relationship (SAR) studies for antimicrobial agents?

  • Methodological Answer :

  • SAR Workflow :
StepActionTools/Techniques
1Synthesize derivatives (e.g., varying ester groups or substituents on the anilino ring)Microwave-assisted synthesis, parallel reactors
2Test bioactivity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli)Microbroth dilution (CLSI guidelines)
3Correlate substituent electronic effects (Hammett σ values) with MIC dataMultivariate regression analysis

Q. What strategies mitigate stereochemical instability during long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Use amber vials under inert gas (N2_2) at -20°C to prevent oxidation or epimerization.
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic chiral HPLC analysis (e.g., Chiralpak IG-3 column) to monitor enantiomeric excess (%ee) .

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